3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide
Description
This compound features a pyrimidine core substituted with methyl (4,6-positions) and methylsulfanyl (2-position) groups, linked via a propanamide chain to a phenyl ring bearing methoxy and pyridin-3-ylmethoxy substituents. The synthesis likely involves coupling a pyrimidine intermediate with a substituted phenylpropanamide precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-19(16(2)26-23(25-15)31-4)8-10-22(28)27-18-7-9-20(29-3)21(12-18)30-14-17-6-5-11-24-13-17/h5-7,9,11-13H,8,10,14H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPITNMKYUULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC(=C(C=C2)OC)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 330.4 g/mol. The structural characteristics include:
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Methoxy and Methylsulfanyl Groups : These functional groups may enhance lipophilicity and modulate biological activity.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymes or receptors involved in various biological pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acids or proteins, possibly influencing gene expression or enzymatic activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from similar pyrimidine frameworks have shown efficacy against pathogens such as Helicobacter pylori, primarily through inhibition of urease activity. The IC50 values for these compounds ranged from 2.0 µM to 23.2 µM, indicating strong inhibitory potential compared to standard treatments .
Cytotoxicity and Biocompatibility
The cytotoxic effects of the compound have been evaluated in various cell lines. In vitro assays demonstrated that certain derivatives exhibited low hemolytic activity, suggesting good biocompatibility. For example, compounds with specific substituents showed hemolysis percentages comparable to phosphate-buffered saline (PBS), indicating potential for therapeutic applications .
Structure-Activity Relationship (SAR)
A detailed analysis of SAR has revealed that modifications on the pyrimidine ring and substituents on the phenyl group significantly affect biological activity:
| Substituent | Effect on Activity | IC50 Value (µM) |
|---|---|---|
| Chlorine at ortho position | Increased potency | 2.0 ± 0.73 |
| Bromine substitution | Decreased potency | 4.47 ± 0.44 |
| Methyl group | Decreased potency | 7.66 ± 0.37 |
These findings suggest that electron-withdrawing groups enhance inhibitory activity against urease, while electron-donating groups diminish it .
Case Studies
- Urease Inhibition Study : A study focused on urease inhibitors derived from pyrimidine compounds reported that certain derivatives showed superior efficacy compared to traditional inhibitors like thiourea . The study highlighted the importance of structural modifications in enhancing biological activity.
- Hemolysis Evaluation : Another study assessed the hemolytic properties of various derivatives, identifying those with favorable biocompatibility profiles suitable for therapeutic use . Compounds exhibiting less than 5% hemolysis at therapeutic concentrations were considered promising candidates for further development.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
- Pyrimidine vs. Pyridine Cores : The target compound’s pyrimidine core distinguishes it from pyridine-based analogues like the sulfonamide in . Pyrimidines often exhibit stronger π-π stacking in receptor binding compared to pyridines .
- Substituent Effects : The 2-methylsulfanyl group in the target compound may enhance lipophilicity compared to halogenated analogues (e.g., bromo-methoxy in ).
- Linker Diversity : The propanamide linker in the target compound contrasts with sulfonamide () or guanidine () linkers, which may alter solubility and target selectivity.
Notable Differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
